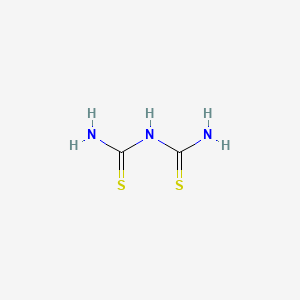

![molecular formula C17H18N2O2 B1223443 N-[(4-硝基苯基)甲基]-1,2,3,4-四氢萘-1-胺 CAS No. 355381-61-2](/img/structure/B1223443.png)

N-[(4-硝基苯基)甲基]-1,2,3,4-四氢萘-1-胺

描述

Synthesis Analysis

The synthesis of compounds related to N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine often involves multi-step chemical reactions starting from basic naphthalene derivatives. For example, Göksu et al. (2003) described a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol, which illustrates the complexity of synthesizing naphthalene derivatives through several reaction steps including methylation, Friedel-Crafts acylation, and Birch reduction (Göksu et al., 2003). Similarly, Sorokin et al. (2002) proposed new methods for synthesizing 1,4,5,8-tetrakis(dimethylamino)naphthalene, highlighting alternative synthesis pathways for complex naphthalene derivatives, which may offer insights into synthesizing N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine (Sorokin et al., 2002).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for understanding their reactivity and properties. Crystallographic studies provide insights into the molecular geometry, intermolecular interactions, and overall stability of these compounds. For instance, the structural analysis of similar compounds by Zhang et al. (2006) using X-ray crystallography reveals the importance of intramolecular hydrogen bonding and the arrangement of molecules in the crystal lattice, which are critical factors in determining the chemical behavior of naphthalene derivatives (Zhang et al., 2006).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including nitration, reduction, and functional group transformations. Suzuki and Mori (1996) demonstrated the ozone-mediated nitration of naphthalene, significantly enhancing the 1-nitro/2-nitro isomer ratio, which could be relevant for the nitration of N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine to achieve specific isomers (Suzuki & Mori, 1996).

Physical Properties Analysis

The physical properties of naphthalene derivatives, including solubility, melting points, and boiling points, are influenced by their molecular structure. The study of these properties is essential for their application in chemical synthesis and material science. Hsiao et al. (2004) investigated the synthesis and properties of fluorinated polyimides derived from naphthalene, providing valuable data on the thermal stability and solubility of these compounds, which could be analogous to the physical properties of N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine (Hsiao et al., 2004).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity towards electrophilic and nucleophilic agents, redox behavior, and photochemical activity, are pivotal for their application in organic synthesis and as functional materials. Elemike et al. (2018) synthesized Schiff base compounds from naphthalen-1-amine, analyzing their spectroscopic, electronic, and corrosion inhibition properties. This study underscores the versatility of naphthalene derivatives in chemical applications and could shed light on the chemical properties of N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine (Elemike et al., 2018).

科学研究应用

合成和结构研究

- N-[(4-硝基苯基)甲基]-1,2,3,4-四氢萘-1-胺及其衍生物是生物活性化合物的关键合成中间体。它们在各种有机反应中被利用,例如与KMnO4的氧化反应,通过C-C或C-N交叉偶联生成内酰胺和衍生物(Malkova et al., 2014)。

药理学研究

- N-[(4-硝基苯基)甲基]-1,2,3,4-四氢萘-1-胺的一些衍生物表现出药理学特性,包括sigma受体结合和细胞研究中的抗增殖活性,表明在肿瘤研究和治疗中具有潜力(Berardi et al., 2005)。

催化和绿色化学

- 在绿色化学的背景下,使用环境友好的协议合成与N-[(4-硝基苯基)甲基]-1,2,3,4-四氢萘-1-胺相关的化合物。这些方法强调无催化剂条件和使用绿色溶剂的重要性,展示了可持续化学的方法(Reddy et al., 2016)。

有机化学中的机理研究

- 涉及与N-[(4-硝基苯基)甲基]-1,2,3,4-四氢萘-1-胺相关的化合物的详细机理研究提供了有机化学反应动力学和途径的见解。这些研究增进了对反应机制以及不同取代基和条件对这些过程的影响的理解(Castro et al., 1999)。

作用机制

未来方向

属性

IUPAC Name |

N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11,17-18H,3,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXADGYYMOIHTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385990 | |

| Record name | N-[(4-Nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355381-61-2 | |

| Record name | N-[(4-Nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-1-phenyl-N-[(pyridine-4-carbonylamino)carbamothioyl]pyrazole-4-carboxamide](/img/structure/B1223360.png)

![(3,5-Dichlorophenyl)-[4-[2-(trifluoromethyl)-4-quinolinyl]-1-piperazinyl]methanone](/img/structure/B1223369.png)

![1-[2-[[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1223372.png)

![2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid](/img/structure/B1223374.png)

![4-[2-[2,4-Bis(4-ethoxyphenyl)-6-methyl-1-pyridin-1-iumyl]ethyl]morpholine](/img/structure/B1223375.png)

![2-[(6-Amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1223377.png)

![3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide](/img/structure/B1223378.png)

![(E)-3-[4-(diethylsulfamoyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B1223379.png)

![7-[[[1-(2-Methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1223380.png)

![N-[(2-methoxyanilino)-oxomethyl]benzamide](/img/structure/B1223386.png)